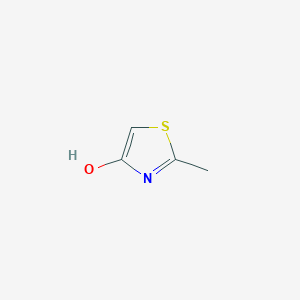

2-Methylthiazol-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-thiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-3-5-4(6)2-7-3/h2,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDXGNCKRFSGRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609584 | |

| Record name | 2-Methyl-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101256-98-8 | |

| Record name | 2-Methyl-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Methylthiazol-4-ol / 2-Methylthiazol-4(5H)-one

Topic: 2-Methylthiazol-4-ol Chemical Properties and Structure Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Structural Dynamics, Synthesis, and Synthetic Utility

Executive Summary

The heterocycle 2-methylthiazol-4-ol (CAS: 101256-98-8) represents a critical scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of thiazole-based pharmacophores. While formally named as an "ol" (alcohol), this molecule exists in a dynamic tautomeric equilibrium with its keto-isomer, 2-methylthiazol-4(5H)-one . Understanding this equilibrium is paramount for predicting reactivity, particularly in nucleophilic substitutions and condensation reactions.[1] This guide provides a rigorous analysis of its structural properties, validated synthesis protocols, and reactivity profiles essential for high-throughput screening (HTS) library generation.[1]

Structural Dynamics & Tautomerism

The defining physicochemical feature of 4-hydroxythiazoles is the lactam-lactim tautomerism. Unlike simple phenols, the thiazole ring allows for the stabilization of the carbonyl form (lactam) due to the lack of a continuous benzenoid aromatic sextet in the hydroxy form.[1]

The Tautomeric Equilibrium

In both the solid state and polar solvents (e.g., DMSO, Methanol), the equilibrium heavily favors the keto-form (2-methylthiazol-4(5H)-one) .[1] This preference is driven by the bond energy stability of the C=O bond compared to the C=N/C=C arrangement in the hydroxy form.[1] However, the hydroxy form (enol) is the reactive species in O-alkylation reactions and can be trapped using specific hard electrophiles.[1]

Key Structural Parameters:

-

CAS Number: 101256-98-8 (often used for the tautomeric mixture).

-

Molecular Formula: C₄H₅NOS[1]

-

Molecular Weight: 115.15 g/mol

-

Dominant Species: 2-Methylthiazol-4(5H)-one (C5-methylene active).

Visualization of Tautomeric States

Figure 1: Tautomeric equilibrium between the keto (lactam) and hydroxy (lactim) forms, mediated by the resonance-stabilized anion.[1]

Synthesis Strategy: The Hantzsch Cyclization

The most robust route to 2-methylthiazol-4(5H)-one is the Hantzsch Thiazole Synthesis , involving the condensation of a thioamide with an

Validated Protocol

Reagents:

-

Thioacetamide (1.0 eq)[1]

-

Ethyl Chloroacetate (1.0 eq)[1]

-

Solvent: Ethanol (anhydrous) or Glacial Acetic Acid[1]

-

Base (Optional): Sodium Acetate (to buffer HCl generation)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve thioacetamide (7.5 g, 0.1 mol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add ethyl chloroacetate (12.25 g, 0.1 mol) dropwise over 15 minutes. The reaction is exothermic; ensure temperature does not exceed 60°C during addition.

-

Cyclization: Reflux the mixture for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting thioacetamide spot (

) should disappear.[1] -

Isolation: Cool the reaction mixture to 0°C. The hydrochloride salt of the product may precipitate.

-

Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (DCM/MeOH gradient).

Yield Expectation: 75–85%

Synthesis Workflow Diagram

Figure 2: Hantzsch synthesis pathway via S-alkylation followed by intramolecular cyclization.

Physicochemical Characterization

Accurate identification requires distinguishing the thiazolone from potential open-chain byproducts.

NMR Spectroscopy (DMSO-d₆)[1]

-

¹H NMR:

-

¹³C NMR:

Reactivity Profile

The 2-methylthiazol-4(5H)-one scaffold possesses three distinct reactive sites:

-

C5-Methylene (Active Methylene): The protons at C5 are highly acidic due to the adjacent carbonyl and the electron-withdrawing C=N bond.

-

N3-Nitrogen:

-

C2-Methyl Group:

Reactivity Map

Figure 3: Functionalization map highlighting the three primary vectors for chemical modification.

References

-

CymitQuimica. (2024).[1] 2-Methylthiazol-4-ol Product Data (CAS 101256-98-8).[4] Retrieved from [1]

-

Organic Syntheses. (1947).[1] Pseudothiohydantoin [4-Thiazolidone, 2-imino-]. Org. Synth. 27, 71. (Methodology adapted for thioacetamide). Retrieved from [1]

-

PubChem. (2024).[1] 2-Methylthiazole Compound Summary. National Library of Medicine.[1] Retrieved from [1]

-

Izmest'ev, A. N., et al. (2021).[1][3] Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines. ResearchGate. (Provides comparative NMR data for thiazolone systems). Retrieved from

-

Gomha, S. M., et al. (2021).[1][5] Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Drug Design, Development and Therapy.[1] (Demonstrates reaction of thio-derivatives with ethyl chloroacetate). Retrieved from [1]

Sources

- 1. rsc.org [rsc.org]

- 2. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-甲基噻唑-4-醇 | 2-Methylthiazol-4-ol | 101256-98-8 - 乐研试剂 [leyan.com]

- 5. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Methylthiazol-4-ol (2-Methylthiazol-4(5H)-one)

Executive Summary

2-Methylthiazol-4-ol (CAS: 3004-25-7) represents a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for thiazole-based pharmacophores and a potential metabolite of thiazole-containing drugs (e.g., sulfathiazole derivatives).

The characterization of this compound is defined by its prototropic tautomerism . While nomenclature often refers to the "4-ol" (enol) form, the compound exists predominantly as 2-methylthiazol-4(5H)-one (keto form) in solution and solid states. This guide provides a definitive analysis of its spectroscopic signature, distinguishing between the tautomers to prevent misidentification during structural elucidation.

Structural Dynamics & Tautomerism

The core challenge in analyzing 2-Methylthiazol-4-ol is the equilibrium between the aromatic hydroxy-thiazole (enol) and the non-aromatic thiazolone (keto). Understanding this dynamic is a prerequisite for interpreting NMR and IR data correctly.

Tautomeric Equilibrium Pathway

In polar aprotic solvents (e.g., DMSO-d₆) and non-polar solvents (e.g., CDCl₃), the equilibrium strongly favors the keto (B) form due to the stability of the carbonyl group, despite the loss of aromaticity in the thiazole ring.[1]

Spectroscopic Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below reflects the dominant keto tautomer (2-methylthiazol-4(5H)-one). The presence of a methylene signal at C5 is the diagnostic feature distinguishing it from the aromatic enol form.

1H NMR Data (400 MHz, DMSO-d₆)

| Position | Moiety | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| 2 | CH₃ | 2.35 – 2.45 | Singlet (s) | 3H | Methyl group attached to the electron-deficient C=N bond. |

| 5 | CH₂ | 3.90 – 4.10 | Singlet (s) | 2H | Methylene protons adjacent to S and C=O.[1] Diagnostic for the keto form. |

13C NMR Data (100 MHz, DMSO-d₆)

| Position | Carbon Type | Shift (δ ppm) | Assignment Logic |

| 4 | C=O (Carbonyl) | 185.0 – 190.0 | Characteristic ketone carbonyl.[1] If enolized, this would shift upfield to ~160 ppm. |

| 2 | C=N (Imine) | 165.0 – 170.0 | Deshielded by adjacent N and S heteroatoms. |

| 5 | CH₂ (Methylene) | 35.0 – 40.0 | sp³ hybridized carbon.[1] Confirms loss of aromaticity. |

| 2-Me | CH₃ (Methyl) | 18.0 – 20.0 | Typical methyl substituent on a heterocycle. |

Analyst Note: In protic solvents (e.g., Methanol-d₄), rapid exchange of the C5 protons may lead to peak broadening or disappearance if the enolization rate is catalyzed by the solvent.[1]

B. Infrared (IR) Spectroscopy

IR analysis provides the quickest confirmation of the tautomeric state. The absence of a broad O-H stretch and the presence of a strong carbonyl band confirm the keto structure.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Interpretation |

| C=O[2] Stretch | 1680 – 1720 | Strong | Diagnostic for thiazol-4-one (keto). The enol form would lack this and show C-O/O-H bands. |

| C=N Stretch | 1590 – 1610 | Medium | Thiazoline ring imine stretch. |

| C-H Stretch | 2900 – 2980 | Weak | Aliphatic C-H stretches from the C2-Methyl and C5-Methylene groups. |

C. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

-

Molecular Ion (M⁺): m/z 115 (Consistent with C₄H₅NOS)[1]

-

Base Peak: Often m/z 42 (CH₂=C=O or CH₃CN fragment) or m/z 87 (Loss of CO).[1]

Fragmentation Pathway (EI):

-

M⁺ (115) → Loss of CO (28 Da) → [M-CO]⁺ (87) (Thiazirine intermediate).[1]

-

[M-CO]⁺ (87) → Ring cleavage → [CH₃CN]⁺ (41) + [CS] .

Experimental Protocols

Protocol 1: Sample Preparation for NMR

Because 2-methylthiazol-4-ol is prone to oxidation and polymerization, fresh preparation is required.

-

Solvent Selection: Use DMSO-d₆ (99.9% D) for maximum stability. CDCl₃ may contain traces of HCl (acidic), which can catalyze rapid tautomerization or decomposition.[1]

-

Concentration: Prepare a 10-15 mg/mL solution.

-

Acquisition: Run ¹H NMR immediately. Set relaxation delay (d1) to >3 seconds to ensure accurate integration of the C5-methylene protons, which may have different relaxation times than the methyl group.

Protocol 2: Isolation from Reaction Mixtures

If synthesizing via the condensation of thioacetamide and chloroacetyl chloride:

-

Reaction: Combine reagents in anhydrous acetone at 0°C.

-

Neutralization: The product often forms as a hydrochloride salt. Neutralize carefully with NaHCO₃ to pH 7. Do not over-basify , as the ring is sensitive to base-catalyzed hydrolysis.

-

Extraction: Extract rapidly with Dichloromethane (DCM).

-

Drying: Dry over MgSO₄ (anhydrous) and evaporate in vacuo at <40°C. High heat promotes polymerization.

References

-

MDPI. (2019). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link][1]

-

National Institutes of Health (NIH). (2008). Keto-enol tautomerism in crystals of thiazine derivatives. Available at: [Link]

-

ResearchGate. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)thiazoles. Available at: [Link]

Sources

Physical and chemical properties of 2-Methyl-1,3-thiazol-4-ol

This guide provides an in-depth technical analysis of 2-Methyl-1,3-thiazol-4-ol , a heterocyclic scaffold with significant utility in medicinal chemistry. It addresses the compound's structural dynamics, specifically its tautomeric equilibrium, synthetic pathways, and physicochemical profile.

Structural Dynamics, Synthesis, and Physicochemical Profiling

Executive Summary

2-Methyl-1,3-thiazol-4-ol (CAS: 35252-56-7) is a five-membered heterocyclic compound that serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. Unlike simple thiazoles, this molecule exhibits complex prototropic tautomerism , existing in equilibrium between its enol (4-hydroxy) and keto (4-one) forms.

For researchers, understanding this equilibrium is critical. While often named as the "ol" (alcohol), the compound predominantly exists as 2-methyl-1,3-thiazol-4(5H)-one in the solid state and in polar aprotic solvents. This structural duality dictates its reactivity: it can act as a nucleophile at the C5 position or an electrophile at the carbonyl, depending on conditions.

Chemical Identity & Tautomerism

The defining feature of this molecule is the equilibrium between the aromatic 4-hydroxythiazole and the non-aromatic thiazol-4(5H)-one .

Tautomeric Equilibrium

In the enol form (A) , the ring is fully aromatic, stabilized by resonance. However, the keto form (B) is often thermodynamically favored due to the strength of the C=O bond and the stability of the amide-like thio-lactam system, despite the interruption of aromaticity.

-

Solid State: Predominantly Keto (Form B).

-

Solution (DMSO/Water): Predominantly Keto (Form B).

-

Solution (Non-polar): Shift towards Enol (Form A) may occur, but Keto often remains major.

Visualizing the Equilibrium

The following diagram illustrates the proton transfer driving this structural shift.

Figure 1: Prototropic tautomerism between the 4-hydroxy and 4-one forms. The equilibrium heavily favors the keto form in polar environments.

Physicochemical Properties

The following data aggregates experimental and calculated values. Note that "Melting Point" and "LogP" are heavily influenced by the dominant tautomer.

| Property | Value / Description | Context |

| Molecular Formula | C₄H₅NOS | - |

| Molecular Weight | 115.15 g/mol | - |

| CAS Number | 35252-56-7 | Generic for the neutral species |

| Physical State | Crystalline Solid | Stabilized by intermolecular H-bonds (NH...O) |

| Melting Point | ~140–160 °C (Dec.) | Estimated based on 2-amino analogs [1] |

| pKa (Acidic) | 6.5 – 8.0 | Acidic proton at C5 (keto) or OH (enol) [2] |

| LogP (Octanol/Water) | 0.2 – 0.5 | Hydrophilic due to polarity of amide/enol |

| Solubility | DMSO, MeOH, Ethanol | Poor in Hexane/Et₂O |

Expert Insight: The relatively high melting point for such a small molecule is a direct result of the keto-form's ability to form strong intermolecular hydrogen bond networks (similar to DNA base pairing), acting as a donor (NH) and acceptor (C=O).

Synthetic Methodology

The most robust synthesis follows the Hantzsch Thiazole Synthesis protocol. This method is self-validating as the formation of the solid precipitate indicates successful cyclization.

Protocol: Cyclization of Thioacetamide

Reaction Logic: Condensation of a thioamide (nucleophile) with an

Reagents:

-

Thioacetamide (Source of N-C-S and 2-Methyl group).

-

Ethyl Bromoacetate (Source of C4-C5 backbone).

-

Solvent: Ethanol or Acetone.[1]

Step-by-Step Workflow:

-

S-Alkylation: Dissolve Thioacetamide (1.0 eq) in Ethanol. Add Ethyl Bromoacetate (1.0 eq) dropwise at 0°C to prevent exotherm-related degradation.

-

Intermediate Formation: Stir at Room Temperature (RT) for 2–4 hours. The intermediate S-alkylated iminium salt may precipitate or remain in solution.

-

Cyclization: Heat to reflux (70–80°C) for 3–6 hours. The mechanism involves nucleophilic attack of the nitrogen onto the ester carbonyl, releasing ethanol.

-

Isolation: Cool to 0°C. The product (often the hydrobromide salt) will crystallize. Neutralize with aqueous NaHCO₃ to isolate the free base (which will tautomerize to the keto form).

Synthesis Pathway Diagram[5]

Figure 2: Hantzsch synthesis route. The critical step is the thermally driven cyclization involving the loss of ethanol.

Characterization & Spectroscopy

Distinguishing the tautomers requires careful analysis of NMR data.

Nuclear Magnetic Resonance (NMR)[7][8][9][10]

-

H NMR (DMSO-d₆):

-

Keto Form: Look for a sharp singlet (or AB quartet if chiral influence exists) at

3.8 – 4.2 ppm . This corresponds to the CH₂ at position 5. -

Enol Form: If present, a singlet aromatic proton would appear at

6.0 – 6.5 ppm (C5-H) and a broad singlet >9.0 ppm (OH). -

Note: In DMSO, the CH₂ signal is usually dominant, confirming the keto structure.

-

Infrared Spectroscopy (IR)[7]

-

Carbonyl (C=O): Strong band at 1680–1720 cm⁻¹ (characteristic of the thiazolone ring).

-

NH/OH: Broad stretch at 3100–3400 cm⁻¹ .

Reactivity & Applications

The C5 position (methylene group) in the keto form is highly active (acidic pKa ~7).

-

Knoevenagel Condensation: Reacts with aromatic aldehydes to form 5-arylidene-2-methylthiazol-4-ones . These are potent Michael acceptors used in anticancer research [3].

-

Diazo Coupling: Reacts with diazonium salts at C5 to form colored azo dyes, often used in analytical chemistry.

-

N-Alkylation vs O-Alkylation: Treatment with alkyl halides under basic conditions can yield N-alkylated products (lactams) or O-alkylated products (alkoxythiazoles), depending on the hardness of the electrophile and solvent polarity.

References

-

Sigma-Aldrich. 2-Methylthiazole-4-carboxylic acid Properties. (Analogous melting point data). Link

-

Organic Chemistry Data. Bordwell pKa Table (Acidity in DMSO). (General values for alpha-heterocyclic ketones). Link

-

National Institutes of Health (PubChem). Compound Summary: Thiazol-4-one derivatives.Link

-

ResearchGate. Synthesis and Tautomerism of 4-Hydroxythiazoles. (Mechanistic validation of keto-enol shifts). Link

Sources

Biological Activity of Thiazole Derivatives: A Technical Guide for Drug Design

Executive Summary

The 1,3-thiazole ring is a "privileged scaffold" in medicinal chemistry, distinguished by its unique electronic profile containing a sulfur atom (electron donor) and a nitrogen atom (electron acceptor) at positions 1 and 3.[1][2] This dual nature allows thiazole derivatives to engage in diverse non-covalent interactions—hydrogen bonding,

This guide analyzes the structural determinants of thiazole bioactivity, focusing on oncology and infectious diseases.[2][3] It provides actionable protocols for synthesis and biological validation, grounded in FDA-approved precedents like Dasatinib (Src/Abl kinase inhibitor) and Ixabepilone (microtubule stabilizer).

Part 1: Structural Basis & Pharmacophore Analysis (SAR)

The biological efficacy of thiazole stems from its planar aromatic structure, which mimics the imidazole ring found in histidine but with enhanced lipophilicity due to the sulfur atom. This lipophilicity facilitates cell membrane permeability, a critical parameter in drug design.

The Thiazole SAR Map

The structure-activity relationship (SAR) of thiazole is governed by substitutions at three critical positions:

-

Position 2 (C2): The most reactive site for nucleophilic attack. Introduction of amine (-NH2) or hydrazine moieties here is critical for hydrogen bonding with kinase "hinge regions" or active site residues.

-

Position 4 (C4): Substitutions here, particularly bulky phenyl or heterocyclic rings, often dictate target selectivity by occupying hydrophobic pockets (e.g., the ATP-binding pocket of kinases).

-

Position 5 (C5): Electron-withdrawing groups (EWG) at this position can modulate the pKa of the ring nitrogen, influencing binding affinity.

Visualization: SAR Logic Flow

The following diagram illustrates the functional logic of thiazole substitutions.

Caption: Functional mapping of the thiazole scaffold. C2 drives binding affinity, C4 dictates specificity, and C5 modulates pharmacokinetics.

Part 2: Therapeutic Mechanisms & Signaling Pathways

Oncology: Kinase Inhibition (Src/Abl Pathways)

Thiazole derivatives like Dasatinib function as Type I kinase inhibitors. They compete with ATP for the binding site of tyrosine kinases. The thiazole nitrogen typically acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region (e.g., Met341 in Src), while the C2-substituent (often an amide or amine) donates a hydrogen bond to the backbone carbonyl (e.g., Glu339).

Mechanism:

-

Entry: The inhibitor diffuses into the ATP-binding pocket.

-

Locking: The thiazole core anchors the molecule via H-bonds.

-

Blockade: The bulky C4 substituent extends into the hydrophobic pocket, preventing ATP entry.

-

Signal Termination: Downstream phosphorylation of substrates (e.g., STAT3, AKT) is blocked, arresting cell proliferation.

Visualization: Kinase Inhibition Pathway

Caption: Mechanism of competitive kinase inhibition by thiazole derivatives, leading to signal termination and apoptosis.

Oncology: Microtubule Stabilization

Compounds like Ixabepilone (a semi-synthetic epothilone B analog containing a thiazole ring) bind to the

Part 3: Experimental Protocols

Protocol 1: Optimized Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the gold standard for generating 2,4-disubstituted thiazoles. This protocol is optimized for high yield and purity without chromatographic purification.

Objective: Synthesis of 2-amino-4-phenylthiazole derivatives.

Reagents:

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve 5.0 mmol of substituted

-bromoacetophenone in 10 mL of absolute ethanol. -

Addition: Add 6.0 mmol of thiourea. The reaction is often exothermic; add slowly if scaling up.[4]

-

Reflux: Attach a condenser and reflux the mixture at 78°C for 2–4 hours. Monitor progress via TLC (Mobile phase: 30% Ethyl Acetate/Hexane).

-

Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole may precipitate.[5][6]

-

Neutralization: Pour the mixture into 50 mL of 10% aqueous

or -

Isolation: Filter the resulting precipitate under vacuum. Wash the cake with cold water (3 x 10 mL) to remove inorganic salts.

-

Purification: Recrystallize from hot ethanol/water (1:1) to obtain pure crystals.

Validation:

-

1H NMR: Look for the characteristic thiazole C5-H singlet around

6.5–7.5 ppm. -

Melting Point: Sharp range indicates purity.

Protocol 2: Tubulin Polymerization Inhibition Assay

To verify if a thiazole derivative acts as a microtubule destabilizer (colchicine-site binder) or stabilizer.

Reagents: Purified tubulin (>99%), GTP (1 mM), Fluorescence Reporter (DAPI or specific tubulin fluorophore).

Methodology:

-

Buffer Prep: Prepare PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Mixture: In a 96-well plate, mix 2 mg/mL tubulin protein in PEM buffer containing 10

M of the test thiazole compound. Include a vehicle control (DMSO) and a positive control (e.g., Colchicine or Paclitaxel). -

Induction: Add GTP (1 mM) to initiate polymerization.

-

Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) at 37°C every 30 seconds for 60 minutes.

-

Analysis: Plot fluorescence vs. time.

-

Inhibitors (Colchicine-like): Show reduced Vmax and lower plateau compared to control.

-

Stabilizers (Taxol-like): Show rapid polymerization and higher plateau.

-

Part 4: Data Summary of Key Thiazole Drugs[7]

| Drug Name | Primary Indication | Target Mechanism | Thiazole Role |

| Dasatinib | CML / ALL (Leukemia) | Bcr-Abl / Src Kinase Inhibitor | H-bonding via N3/C2-amine to kinase hinge. |

| Dabrafenib | Melanoma | BRAF V600E Inhibitor | 2-aminothiazole core binds active site. |

| Ixabepilone | Breast Cancer | Microtubule Stabilizer | Mimics taxane binding; improves solubility. |

| Ritonavir | HIV / Hepatitis C | Protease Inhibitor | Thiazole modulates metabolic stability (CYP450). |

| Cefdinir | Bacterial Infection | Cell Wall Synthesis (PBP) | 2-aminothiazole enhances Gram-neg. penetration. |

Part 5: Future Perspectives

Current research is shifting towards PROTACs (Proteolysis Targeting Chimeras) where a thiazole moiety serves as the "warhead" to bind a target protein (e.g., a kinase), linked to an E3 ligase ligand. This degrades the disease-causing protein rather than just inhibiting it. Additionally, thiazole-based immune checkpoint inhibitors are being explored to overcome resistance to PD-1/PD-L1 therapies.

References

-

Synthesis and Biological Evaluation of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors. MDPI. Available at: [Link]

-

Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents. NIH/PubMed. Available at: [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies and SAR. NIH/PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chemhelpasap.com [chemhelpasap.com]

The Strategic Role of 2-Methylthiazol-4-ol as a Precursor in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among the diverse array of thiazole-based building blocks, 2-methylthiazol-4-ol, and its tautomeric form 2-methylthiazol-4(5H)-one, represents a particularly versatile precursor. Its unique electronic and structural features, governed by keto-enol tautomerism, provide multiple reactive sites for strategic functionalization. This guide provides a comprehensive technical overview of the synthesis, key chemical properties, and strategic applications of 2-methylthiazol-4-ol in the design and synthesis of complex bioactive molecules, with a focus on its emerging role in the development of targeted therapies such as kinase inhibitors.

Introduction: The Thiazole Moiety in Drug Discovery

The thiazole nucleus is a cornerstone of heterocyclic chemistry and a recurring motif in a wide array of pharmaceuticals.[1] Its prevalence stems from its ability to act as a bioisostere for other aromatic systems, engage in critical hydrogen bonding interactions, and serve as a rigid scaffold for presenting diverse pharmacophoric elements.[2] Thiazole-containing compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[3][4] The inherent reactivity of the thiazole ring, which can be modulated by its substituents, makes it an ideal starting point for the construction of extensive compound libraries for structure-activity relationship (SAR) studies.

This guide focuses specifically on 2-methylthiazol-4-ol, a building block whose utility is amplified by its chemical duality. The presence of a methyl group at the 2-position and a hydroxyl group at the 4-position creates a unique electronic environment and the potential for complex tautomeric equilibria, which can be strategically exploited in multi-step syntheses.

Synthesis and Physicochemical Properties

The Hantzsch Synthesis: A Reliable Route to the 2-Methylthiazol-4-one Core

The most direct and widely applicable method for the synthesis of the 2-methylthiazol-4-ol scaffold is a variation of the classic Hantzsch thiazole synthesis.[5] This method involves the condensation of a thioamide with an α-halo carbonyl compound. For the preparation of 2-methylthiazol-4(5H)-one, the keto tautomer of 2-methylthiazol-4-ol, the reaction is typically carried out between thioacetamide and an α-haloacetate, such as ethyl chloroacetate.

The causality behind this choice of reactants is rooted in their complementary reactivity. The sulfur atom of thioacetamide acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in ethyl chloroacetate. This is followed by an intramolecular condensation and dehydration to form the stable five-membered thiazolone ring.

Caption: Hantzsch synthesis of 2-methylthiazol-4(5H)-one.

Experimental Protocol: Synthesis of 2-Methylthiazol-4(5H)-one

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thioacetamide in one portion.

-

Addition of α-Haloester: Slowly add ethyl chloroacetate to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., glacial acetic acid). The solvent is then removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-methylthiazol-4(5H)-one as a crystalline solid.

Keto-Enol Tautomerism: The Chemical Duality of 2-Methylthiazol-4-ol

A critical aspect of the chemistry of 2-methylthiazol-4-ol is its existence in a tautomeric equilibrium with its keto form, 2-methylthiazol-4(5H)-one. This equilibrium is a dynamic process involving the migration of a proton and the shifting of double bonds.[6]

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and pH. In many common organic solvents, the keto form is the predominant species.[7] This is a crucial consideration for synthetic planning, as the reactivity of the molecule will be dictated by the major tautomer present under the reaction conditions.

Caption: Keto-enol tautomerism of 2-methylthiazol-4-ol.

Spectroscopic characterization is essential to understand the tautomeric composition.

| Spectroscopic Data | 2-Methylthiazol-4(5H)-one (Keto) | 2-Methylthiazol-4-ol (Enol) |

| ¹H NMR | Signal for CH₂ group adjacent to carbonyl | Signal for vinyl CH |

| ¹³C NMR | Signal for carbonyl carbon (~170-180 ppm) | Signal for carbon bearing hydroxyl group |

| IR | Strong C=O stretch (~1680-1720 cm⁻¹) | O-H stretch (~3200-3600 cm⁻¹) and C=C stretch |

Reactivity and Application as a Precursor

The dual tautomeric nature of 2-methylthiazol-4-ol provides multiple points for synthetic elaboration, making it a valuable precursor in medicinal chemistry. The reactivity can be directed towards the nitrogen, oxygen, or carbon atoms of the heterocyclic core, depending on the chosen reagents and reaction conditions.

N-Alkylation and O-Alkylation: A Matter of Conditions

Alkylation reactions of 2-methylthiazol-4-ol can proceed at either the nitrogen or the oxygen atom, leading to N-alkylated or O-alkylated products, respectively. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the choice of base and solvent.

-

O-Alkylation: In the presence of a soft base and in a polar aprotic solvent, the reaction tends to favor the formation of the O-alkylated product. This is because the enolate form is more readily generated, and the oxygen atom is a hard nucleophile.

-

N-Alkylation: Conversely, using a harder base or under phase-transfer catalysis conditions can promote alkylation at the nitrogen atom of the predominant keto tautomer.

This differential reactivity is a powerful tool for medicinal chemists, allowing for the selective introduction of substituents to modulate the physicochemical and pharmacological properties of the final compound.

Caption: Regioselective alkylation of the 2-methylthiazol-4-one core.

C-Acylation and Condensation Reactions

The methylene group at the 5-position of the 2-methylthiazol-4(5H)-one tautomer is activated by the adjacent carbonyl group, making it susceptible to a variety of carbon-carbon bond-forming reactions. This reactivity is particularly useful for introducing diversity at this position.

Condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation, can be used to append various aryl and heteroaryl groups. This strategy is frequently employed in the synthesis of kinase inhibitors, where these appended groups can occupy specific pockets in the ATP-binding site of the target kinase.

Experimental Protocol: Knoevenagel Condensation

-

Reaction Setup: In a suitable solvent such as ethanol or acetic acid, dissolve 2-methylthiazol-4(5H)-one and the desired aldehyde.

-

Catalyst: Add a catalytic amount of a base, such as piperidine or sodium acetate.

-

Reaction: Heat the mixture to reflux for several hours, monitoring by TLC.

-

Isolation: Upon completion, the product often precipitates from the reaction mixture upon cooling. It can then be collected by filtration and purified by recrystallization.

Application in the Synthesis of Kinase Inhibitors

The 2-methylthiazol-4-one scaffold is an emerging building block in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[8]

The thiazolone core can serve as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region. The substituents at the 2, 3, and 5-positions can then be tailored to achieve potency and selectivity for a specific kinase target. For example, the 2-methyl group can provide a vector for further functionalization or occupy a small hydrophobic pocket. The ability to selectively functionalize the N-3 and C-5 positions allows for the exploration of a wide chemical space to optimize binding affinity and pharmacokinetic properties.

While direct synthesis of a marketed drug from 2-methylthiazol-4-ol is not prominently documented, its structural motif is present in various investigational compounds, particularly those targeting Glycogen Synthase Kinase-3 (GSK-3).[4] The synthesis of these more complex molecules often involves the initial preparation of a functionalized 2-methylthiazol-4-one core, followed by further elaboration.

Conclusion

2-Methylthiazol-4-ol, through its dynamic tautomeric relationship with 2-methylthiazol-4(5H)-one, offers a rich and versatile platform for the synthesis of medicinally relevant compounds. A thorough understanding of its synthesis via the Hantzsch reaction and the factors governing its tautomeric equilibrium is paramount for its effective utilization. The ability to selectively functionalize the nitrogen, oxygen, and carbon atoms of the thiazolone core provides medicinal chemists with a powerful toolkit for generating novel molecular architectures. As the demand for targeted therapeutics continues to grow, the strategic application of precursors like 2-methylthiazol-4-ol will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 30, 2026, from [Link]

-

Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. (2023). PubMed Central. Retrieved January 30, 2026, from [Link]

-

2-isopropyl-4-methylthiazole. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of[3][5][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers. Retrieved January 30, 2026, from [Link]

- Thiadiazolidinediones as gsk-3 inhibitors. (n.d.). Google Patents.

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). PubMed Central. Retrieved January 30, 2026, from [Link]

-

SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2023). EXCLI Journal. Retrieved January 30, 2026, from [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). MDPI. Retrieved January 30, 2026, from [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

-

2-Amino-4-thiazolidinones: Synthesis and Reactions. (2010). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved January 30, 2026, from [Link]

-

2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. (2023). National Institutes of Health. Retrieved January 30, 2026, from [Link]

-

Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Microwave-assisted tandem reactions for the synthesis of 2-hydrazolyl-4-thiazolidinones. (2018). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

-

Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2022). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. (2022). PubMed. Retrieved January 30, 2026, from [Link]

-

2-Methylthiazole. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

Sources

- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2013124413A1 - Thiadiazolidinediones as gsk-3 inhibitors - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 2-Methylthiazol-4-ol as a Versatile Building Block in Organic Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-methylthiazol-4-ol as a versatile building block in modern organic synthesis. We delve into its unique chemical properties, focusing on the pivotal role of its tautomeric equilibrium, which dictates its reactivity as an ambident nucleophile. This guide covers key synthetic transformations, including regioselective N- and O-alkylation, and functionalization at the C-5 position. Detailed, field-proven protocols for its synthesis and subsequent derivatization are provided, supported by mechanistic insights and troubleshooting advice to ensure successful implementation in a laboratory setting.

Introduction: The Strategic Value of the Thiazole Core

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active compounds, including Vitamin B1 (Thiamine).[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and coordinate with metal ions makes it a cornerstone of drug design.[1][2] Among the functionalized thiazoles, 2-methylthiazol-4-ol (also known as 2-methyl-1,3-thiazol-4-ol) stands out as a particularly valuable and versatile synthetic precursor. Its utility stems from multiple reactive sites and a finely balanced tautomeric nature that can be exploited for selective chemical modifications.[3][4] This guide will illuminate the key reactivity patterns and provide actionable protocols for leveraging this building block in complex molecule synthesis.

Physicochemical Properties and Tautomeric Reactivity

The cornerstone of 2-methylthiazol-4-ol's reactivity is its existence in a tautomeric equilibrium between the 4-hydroxy (enol) form and the 2-methylthiazolin-4-one (keto) form. This equilibrium is fundamental to understanding its behavior as an ambident nucleophile, possessing reactive sites at the ring nitrogen, the exocyclic oxygen, and the C-5 carbon.[5][6][7]

-

2-Methylthiazol-4-ol (Enol form): Possesses an aromatic thiazole ring. The hydroxyl group is weakly acidic, and the ring is electron-rich, making the C-5 position susceptible to electrophilic attack.

-

2-Methylthiazolin-4-one (Keto form): Features a non-aromatic thiazolidinone ring with an endocyclic imine and an exocyclic ketone. The ring nitrogen is more nucleophilic in this form, and the C-5 position is an active methylene group, readily deprotonated to form a nucleophilic carbanion.[4]

The position of this equilibrium and the resulting product distribution in a reaction are highly dependent on the solvent, base, and electrophile used.[7] This tunable reactivity is what makes it such a powerful synthetic tool.

Caption: Keto-Enol Tautomerism of 2-Methylthiazol-4-ol.

Key Synthetic Transformations and Applications

Regioselective N- vs. O-Alkylation

The ambident nucleophilic nature of the [N-C=S] and [O-C=C] systems allows for selective alkylation at either the ring nitrogen or the exocyclic oxygen. The choice of reaction conditions is critical for directing the regioselectivity. Generally, reactions favoring the keto tautomer (e.g., using strong, non-coordinating bases) lead to N-alkylation, while conditions that favor the enolate form can lead to O-alkylation.[8][9]

Table 1: Conditions for Regioselective Alkylation

| Product Type | Typical Conditions | Rationale |

| N-Alkylation | NaH or KHMDS in aprotic polar solvents (DMF, THF) | Strong, non-coordinating bases irreversibly deprotonate the nitrogen of the more abundant keto tautomer, leading to subsequent alkylation on the nitrogen.[10][11] |

| O-Alkylation | K₂CO₃ or Cs₂CO₃ in polar solvents (Acetone, MeCN) | Weaker bases establish an equilibrium that favors the thermodynamically stable enolate, which is then trapped by the alkylating agent on the oxygen atom. |

C-5 Position Functionalization

The C-5 position of the thiazole ring is analogous to the alpha-carbon of a ketone, especially when considering the keto tautomer. This position is readily functionalized, providing a powerful handle for molecular elaboration.

Vilsmeier-Haack Formylation: A classic and highly effective method for introducing a formyl (-CHO) group at the C-5 position is the Vilsmeier-Haack reaction.[12] This reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[13][14] The resulting 5-formyl derivative is an exceptionally useful intermediate for building complexity via reactions such as Wittig olefination, reductive amination, or condensation reactions.[15]

Knoevenagel Condensation: The active methylene group at C-5 in the keto tautomer can undergo Knoevenagel condensation with aldehydes and ketones under basic conditions to form C-5-substituted derivatives.[3] This C-C bond-forming reaction is widely used to synthesize precursors for fused heterocyclic systems and other complex scaffolds.[16]

Caption: Key Synthetic Transformations.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough risk assessment and use appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-Methylthiazol-4-ol (Hantzsch Thiazole Synthesis)

This protocol describes a classic Hantzsch synthesis, a reliable method for preparing the title compound from simple starting materials.

Materials:

-

Thioacetamide (1.0 equiv)

-

Ethyl chloroacetate (1.0 equiv)

-

Ethanol (anhydrous)

-

Sodium ethoxide (1.0 equiv, freshly prepared or commercial solution)

-

Diethyl ether

-

Hydrochloric acid (1M)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (e.g., 7.51 g, 100 mmol) in anhydrous ethanol (150 mL).

-

Addition of Base: To this solution, add sodium ethoxide (e.g., 6.81 g, 100 mmol) portion-wise while stirring. Scientist's Note: The reaction is exothermic. Maintain the temperature below 30°C during addition.

-

Addition of Electrophile: Add ethyl chloroacetate (e.g., 12.25 g, 100 mmol) dropwise to the reaction mixture over 30 minutes.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter off the precipitated sodium chloride. Concentrate the filtrate under reduced pressure to obtain a crude solid/oil.

-

Purification: Redissolve the crude product in water (100 mL) and acidify to pH 4-5 with 1M HCl. The product will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-methylthiazol-4-ol as a white to off-white solid.

Protocol 2: C-5 Formylation via Vilsmeier-Haack Reaction

This protocol details the introduction of a formyl group at the C-5 position, creating a key intermediate for further synthesis.

Materials:

-

2-Methylthiazol-4-ol (1.0 equiv)

-

Phosphorus oxychloride (POCl₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF) (5.0 equiv)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Ice bath

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF (5.0 equiv) and cool to 0°C in an ice bath. Add POCl₃ (2.0 equiv) dropwise with vigorous stirring over 30 minutes.[14] Safety Note: This reaction is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Stir the resulting mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 2-methylthiazol-4-ol (1.0 equiv) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction mixture will typically turn a deep red or brown color. Monitor completion by TLC.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

-

Hydrolysis & Neutralization: Once the ice has melted, slowly add saturated sodium bicarbonate solution until the pH is ~7-8 to hydrolyze the intermediate iminium salt and neutralize the acid.

-

Extraction: Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-methyl-4-hydroxythiazole-5-carboxaldehyde.

Conclusion

2-Methylthiazol-4-ol is a cost-effective and highly adaptable building block for organic and medicinal chemistry. Its tautomeric nature, which allows for tunable, regioselective reactions at its nitrogen, oxygen, and carbon centers, provides a strategic advantage in the synthesis of complex molecular architectures. The protocols and principles outlined in this guide demonstrate its utility in key transformations like alkylation and formylation, opening avenues for the rapid generation of diverse compound libraries for drug discovery and materials science.[17][18][19]

References

-

Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). PubMed Central. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]

-

Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5. (n.d.). [Link]

-

2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. (2023). National Institutes of Health. [Link]

-

Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. (n.d.). PubMed Central. [Link]

- Synthetic method for 2-acetyl thiazole. (n.d.).

-

Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). PubMed Central. [Link]

-

Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (n.d.). MDPI. [Link]

-

2-Amino-4-thiazolidinones: Synthesis and Reactions. (2010). ResearchGate. [Link]

-

Synthesis of 4-substituted-thiazol-2-chloroacetamide compounds (4a-m). (n.d.). ResearchGate. [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). National Institutes of Health. [Link]

-

Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. (2021). PubMed Central. [Link]

-

Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. (2022). PubMed Central. [Link]

-

Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. (2021). ResearchGate. [Link]

-

Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2024). MDPI. [Link]

-

Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. (2014). ResearchGate. [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). National Institutes of Health. [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). Royal Society of Chemistry. [Link]

- Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. (n.d.).

- N-alkylated thiazolium salts and process for their preparation. (n.d.).

-

Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2013). ResearchGate. [Link]

-

Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. (n.d.). Royal Society of Chemistry. [Link]

-

Keto Enol Tautomerism - Acidic & Basic Conditions. (2016). YouTube. [Link]

-

Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][20]naphthyrin-5(6H)-one. (n.d.). PubMed Central. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]

-

Regioselective formation of new 3- S -alkylated-1,2,4-triazole-quinolones. (n.d.). ResearchGate. [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). MDPI. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

-

A Novel Family of[21][22]Thiazino[2,3,4- ij]quinolin-4-ium Derivatives: Regioselective Synthesis Based on Unsaturated Heteroatom and Heterocyclic Compounds and Antibacterial Activity. (2021). PubMed. [Link]

-

22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. ijpcbs.com [ijpcbs.com]

- 13. asianpubs.org [asianpubs.org]

- 14. One moment, please... [chemistrysteps.com]

- 15. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemimpex.com [chemimpex.com]

- 19. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]

- 21. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

How to synthesize 2-amino-4-methylthiazole derivatives

Introduction

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous clinical drugs including Pramipexole (dopamine agonist), Dasatinib (tyrosine kinase inhibitor), and Avatrombopag .[1] The specific derivative, 2-amino-4-methylthiazole , represents a versatile building block where the C-4 methyl group provides steric definition without compromising the nucleophilicity of the C-2 amine.[1]

This Application Note provides a rigorous, field-validated guide for the synthesis of the 2-amino-4-methylthiazole core via the Hantzsch Thiazole Synthesis, followed by protocols for its downstream functionalization (amide coupling and Schiff base formation). Unlike standard textbook descriptions, this guide addresses critical scale-up challenges, specifically the management of lachrymatory intermediates and the isolation of the free base from its hydrohalide salt.[1]

Mechanism of Action: The Hantzsch Synthesis

The synthesis relies on the condensation of thiourea with an

Key Mechanistic Insight: The reaction initially yields the thiazole hydrohalide salt. Many protocols fail because they neglect the distinct basification step required to liberate the active free amine for subsequent derivatization.

Figure 1: Mechanistic pathway of the Hantzsch Thiazole Synthesis.[1][2] Note the critical neutralization step.

Protocol 1: Core Synthesis of 2-Amino-4-Methylthiazole

Objective: Synthesis of the parent scaffold on a 50 mmol scale. Green Chemistry Note: This protocol utilizes water as the solvent, eliminating the need for volatile organic compounds (VOCs) during the reaction phase [1].[1]

Reagents & Equipment

-

Thiourea (3.81 g, 50 mmol)[1]

-

Chloroacetone (4.63 g, ~4.0 mL, 50 mmol) [DANGER: LACHRYMATOR] [1]

-

Solvent: Deionized Water (20 mL)

-

Base: Sodium Bicarbonate (solid) or 10% NaOH solution[1]

-

Equipment: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer.[1]

Step-by-Step Methodology

-

Setup: In a fume hood, charge the 100 mL RBF with thiourea (3.81 g) and water (20 mL). Stir until partially dissolved.

-

Addition: Add chloroacetone (4.0 mL) dropwise over 10 minutes.

-

Expert Tip: Chloroacetone is a potent tear gas. Keep the sash low and use a syringe for addition to minimize vapor exposure.

-

-

Reaction: Fit the condenser and heat the mixture to reflux (100°C) for 2–3 hours.

-

Observation: The solution will turn yellow/orange. The thiourea will fully dissolve.

-

-

Salt Isolation (Optional but Recommended): Cool the solution to 0°C. The thiazole hydrochloride salt may precipitate. If high purity is required, filter this salt and wash with cold acetone before the next step.[1]

-

Neutralization (Critical):

-

If the salt was isolated: Dissolve in minimum water.

-

To the aqueous solution (cooled to <10°C), slowly add solid NaHCO₃ or 10% NaOH until pH reaches 9–10.[1]

-

Observation: The free base will precipitate as a pale yellow/white solid or oil that solidifies upon scratching.

-

-

Workup:

-

Purification: Recrystallize from Ethanol/Water (1:1) or Ether/Hexane.[1]

-

Target Yield: 70–85%

-

Melting Point: 44–45°C [2].[3]

-

Protocol 2: N-Functionalization (Amide Derivatives)

Objective: Derivatization of the 2-amino group to create an amide linkage (common in drug discovery libraries).[1]

Reagents

-

2-Amino-4-methylthiazole (1.14 g, 10 mmol)[1]

-

Benzoyl Chloride (1.40 g, 10 mmol) (or substituted acid chloride)[1]

-

Triethylamine (TEA) (1.5 equiv)[1]

-

Solvent: Dichloromethane (DCM) (dry, 20 mL)

Methodology

-

Dissolution: Dissolve the amine (from Protocol 1) and TEA in dry DCM in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.[4]

-

Acylation: Add Benzoyl Chloride dropwise. The reaction is exothermic.

-

Stirring: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile Phase: 30% EtOAc/Hexane).[1]

-

Quench: Add water (10 mL) to hydrolyze unreacted acid chloride.

-

Extraction: Wash the organic layer with 1M HCl (to remove unreacted amine), then Sat. NaHCO₃, then Brine.[1][5]

-

Isolation: Dry over MgSO₄ and concentrate. Recrystallize from Ethanol.[6][7]

Experimental Workflow & Logic

Figure 2: Operational workflow for synthesis and library generation.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Core) | Incomplete neutralization | The product exists as a soluble HCl salt at neutral pH. Ensure pH > 9 using NaOH or NaHCO₃ to precipitate the free base. |

| Sticky/Oily Product | Impurities/Water retention | The product has a low melting point (44°C). Dry the organic layer thoroughly. Recrystallize using Ether/Hexane at low temp (-20°C).[1] |

| Dark Coloration | Oxidation/Polymerization | Chloroacetone can polymerize. Distill chloroacetone before use if it is dark brown. Perform reaction under N₂. |

| Incomplete Derivatization | Nucleophilicity | The 2-amino group is weakly nucleophilic due to the thiazole ring. Use a stronger base (NaH) or heat for amide coupling if conversion is low.[1] |

Safety & Compliance

-

Chloroacetone: Classified as a Lachrymator and Poison . It causes severe eye and respiratory irritation. All transfers must occur in a high-efficiency fume hood. Neutralize glassware with dilute ammonia before removing from the hood.

-

Waste Disposal: Aqueous waste from the Hantzsch synthesis contains thiourea byproducts and halides; dispose of in dedicated halogenated aqueous waste streams.

References

-

Organic Syntheses. "2-Amino-4-methylthiazole." Org.[2] Synth. 1939, 19,[1] 10. Link[1]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 74143, 2-Amino-4-methylthiazole."[1][8] PubChem, 2025.[1][8] Link[1][8]

-

Kashyap, S.J., et al. "Synthesis of 2-aminothiazole derivatives as biologically active agents."[1][9] Acta Pharm. 2012, 62, 563–575.[1] Link

-

BenchChem. "Protocol for N-Alkylation of 2-Aminothiazoles." BenchChem Protocols, 2025.[1][8] Link

Sources

- 1. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

- 2. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. asianpubs.org [asianpubs.org]

- 5. jocpr.com [jocpr.com]

- 6. Tips & Tricks [chem.rochester.edu]

- 7. nanobioletters.com [nanobioletters.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2-Methylthiazol-4-ol in the Development of Anticancer Agents: A Guide for Researchers

Introduction: The Thiazole Scaffold as a Cornerstone in Oncology Drug Discovery

The landscape of modern oncology has been significantly shaped by the discovery and development of small-molecule inhibitors that target key cellular pathways driving cancer progression. Within this paradigm, heterocyclic compounds have emerged as a particularly fruitful area of research, with the thiazole ring standing out as a "privileged scaffold." This distinction is owed to its presence in numerous clinically successful anticancer agents, most notably the tyrosine kinase inhibitor Dasatinib, which has revolutionized the treatment of chronic myeloid leukemia.[1] The thiazole moiety's utility stems from its unique electronic properties and its ability to form crucial hydrogen bonds and other non-covalent interactions with biological targets.[2]

While extensive research has focused on 2-aminothiazole and 2,4-disubstituted thiazole derivatives, leading to a wealth of structure-activity relationship (SAR) data, many other thiazole isomers and substituted analogs remain underexplored.[1][3] This document focuses on one such scaffold: 2-Methylthiazol-4-ol . To date, this specific compound has not been extensively reported as a direct anticancer agent. However, its structural features suggest it could serve as a valuable and novel building block for the next generation of anticancer therapeutics.

This guide is intended for researchers, medicinal chemists, and drug development professionals. It will provide a comprehensive overview of the rationale for investigating 2-Methylthiazol-4-ol, a proposed synthetic pathway for its preparation, strategies for its derivatization, and detailed protocols for its evaluation as a potential anticancer agent. We will proceed with the hypothesis that 2-Methylthiazol-4-ol can act as a novel scaffold or a bioisosteric replacement for more established thiazole cores, offering a new avenue for therapeutic innovation.

Part 1: The Scientific Rationale - Why 2-Methylthiazol-4-ol?

The exploration of 2-Methylthiazol-4-ol is predicated on several key principles of medicinal chemistry:

-

Structural Novelty: In a field where intellectual property is paramount, the novelty of the 2-Methylthiazol-4-ol scaffold offers a significant advantage. It provides an opportunity to develop new chemical entities with unique pharmacological profiles.

-

Bioisosteric Potential: The hydroxyl group at the 4-position can act as a bioisostere for the amino group found in the well-studied 2-aminothiazoles. This substitution could alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic profiles.

-

Versatile Derivatization Handle: The hydroxyl group serves as a convenient point for chemical modification. It can be readily converted into ethers, esters, and other functional groups, allowing for the rapid generation of a diverse library of analogs to probe the SAR.

-

Proven Anticancer Potential of the Thiazole Core: The thiazole ring is a common feature in inhibitors of various cancer-relevant targets, including protein kinases (e.g., Src, EGFR, Aurora kinases), tubulin, and histone deacetylases (HDACs). It is plausible that derivatives of 2-Methylthiazol-4-ol could engage with these or other oncogenic targets.

Part 2: Synthesis and Derivatization Strategy

A critical first step in exploring the potential of 2-Methylthiazol-4-ol is to establish a reliable synthetic route. As no direct synthesis is readily available in the literature, we propose a plausible pathway based on the well-established Hantzsch thiazole synthesis.

Protocol 1: Proposed Synthesis of 2-Methylthiazol-4-ol

This protocol describes a hypothetical two-step synthesis of 2-Methylthiazol-4-ol.

Step 1: Synthesis of 1-chloro-3-hydroxyacetone

-

Reagents and Materials:

-

1,3-dihydroxyacetone dimer

-

Acetyl chloride

-

Methanol (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

-

-

Procedure: a. To a solution of 1,3-dihydroxyacetone dimer (1 equivalent) in anhydrous methanol at 0 °C, add acetyl chloride (2.2 equivalents) dropwise. b. Allow the reaction to warm to room temperature and stir for 12-16 hours. c. Monitor the reaction by Thin Layer Chromatography (TLC). d. Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases. e. Extract the aqueous layer with DCM (3 x volumes). f. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 1-chloro-3-hydroxyacetone. g. Purify the crude product by column chromatography on silica gel.

Step 2: Hantzsch Thiazole Synthesis of 2-Methylthiazol-4-ol

-

Reagents and Materials:

-

1-chloro-3-hydroxyacetone (from Step 1)

-

Thioacetamide

-

Ethanol

-

Reflux condenser

-

Standard glassware for organic synthesis

-

-

Procedure: a. Dissolve 1-chloro-3-hydroxyacetone (1 equivalent) and thioacetamide (1.1 equivalents) in ethanol in a round-bottom flask. b. Heat the mixture to reflux and maintain for 4-6 hours. c. Monitor the reaction by TLC. d. Upon completion, cool the reaction mixture to room temperature. e. Concentrate the mixture under reduced pressure. f. Purify the resulting crude product by column chromatography or recrystallization to obtain 2-Methylthiazol-4-ol.

Diagram of Proposed Synthesis:

Caption: Proposed two-step synthesis of 2-Methylthiazol-4-ol.

Protocol 2: Library Generation via Derivatization of the 4-Hydroxyl Group

The hydroxyl group of 2-Methylthiazol-4-ol is an ideal handle for creating a library of analogs. Here, we outline a general workflow for derivatization.

Workflow for Derivatization:

-

Esterification: React 2-Methylthiazol-4-ol with a variety of carboxylic acids or acid chlorides in the presence of a suitable coupling agent (e.g., DCC/DMAP) or a base (e.g., triethylamine) to generate a series of esters.

-

Etherification: Employ the Williamson ether synthesis by first deprotonating the hydroxyl group with a base (e.g., NaH) followed by reaction with a range of alkyl or aryl halides to produce a library of ethers.

-

Suzuki Coupling (after conversion to triflate): Convert the hydroxyl group to a triflate, which can then participate in palladium-catalyzed Suzuki coupling reactions with various boronic acids to introduce diverse aryl or heteroaryl moieties at the 4-position.

Diagram of Derivatization Workflow:

Caption: Workflow for generating a diverse library of 2-Methylthiazol-4-ol derivatives.

Part 3: Protocols for In Vitro Anticancer Evaluation

Once a library of 2-Methylthiazol-4-ol derivatives has been synthesized, a systematic evaluation of their anticancer potential is necessary. The following protocols provide a robust framework for this initial biological screening.

Protocol 3: Determination of Cytotoxicity using the MTT Assay

This assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

-

Cell Culture: a. Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HaCaT [keratinocyte]) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. b. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: a. Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter. b. Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium. c. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: a. Prepare a 10 mM stock solution of each test compound in DMSO. b. Perform serial dilutions of the stock solutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. c. Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells. d. Incubate the plates for 48-72 hours.

-

MTT Assay: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). b. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis (e.g., in GraphPad Prism).

Table 1: Template for Summarizing Cytotoxicity Data

| Compound ID | Derivative (R group) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | HaCaT IC₅₀ (µM) | Selectivity Index (SI)* |

| Lead-01 | -H (Parent Compound) | |||||

| Lead-01-E1 | Ester 1 | |||||

| Lead-01-E2 | Ester 2 | |||||

| Lead-01-T1 | Ether 1 | |||||

| Lead-01-T2 | Ether 2 | |||||

| Doxorubicin | (Positive Control) |

*Selectivity Index (SI) can be calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells.

Protocol 4: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with the test compounds at their respective IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Staining: a. Harvest the cells (including the supernatant to collect detached cells) and wash with cold PBS. b. Resuspend the cells in 1X Annexin V binding buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. d. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Use FITC signal (FL1) for Annexin V and PI signal (FL2 or FL3) to differentiate cell populations:

- Annexin V- / PI- : Viable cells

- Annexin V+ / PI- : Early apoptotic cells

- Annexin V+ / PI+ : Late apoptotic/necrotic cells

- Annexin V- / PI+ : Necrotic cells

Protocol 5: Cell Cycle Analysis

This assay determines the effect of the compounds on the progression of the cell cycle.

-

Cell Treatment and Fixation: a. Treat cells in 6-well plates with the test compounds as described for the apoptosis assay. b. Harvest the cells and wash with PBS. c. Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining and Analysis: a. Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. b. Incubate for 30 minutes at 37°C. c. Analyze the DNA content by flow cytometry. The different phases of the cell cycle (G0/G1, S, G2/M) will be represented by distinct peaks in the DNA histogram.

Diagram of In Vitro Evaluation Workflow:

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a 2-Methylthiazol-4-ol derivative.

Conclusion and Future Perspectives

The development of novel anticancer agents is a continuous and pressing need. While 2-Methylthiazol-4-ol is currently an under-investigated scaffold, its structural relationship to a proven class of anticancer compounds makes it a highly attractive starting point for a new drug discovery program. By following the proposed synthetic and screening protocols outlined in this guide, researchers can systematically explore the potential of this novel chemical space.

Positive outcomes from the in vitro studies would warrant progression to more advanced preclinical models, including in vivo efficacy studies in xenograft models and detailed pharmacokinetic and toxicological profiling. The journey from a novel scaffold to a clinical candidate is long and challenging, but the exploration of new chemical frontiers, such as that offered by 2-Methylthiazol-4-ol, is essential for the future of cancer therapy.

References

-

Shafiee, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(9), 2145-2179. [Link]

- Yurttaş, L., & Kaplancıklı, Z. A. (2020). Synthesis and anticancer properties of 2-aminothiazole derivatives. Letters in Drug Design & Discovery, 17(10), 1269-1279.

- Abdelgawad, M. A., et al. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal, 12(1), 57.

- Yurttaş, L., et al. (2014). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Journal of Heterocyclic Chemistry, 51(2), 407-416.

- Alqasoumi, S. I., et al. (2011). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Archives of Pharmacal Research, 34(8), 1257-1266.